molecular formula C13H13NO2 B8332079 2-Cyclopropyl-7-methoxy-quinolin-4-ol

2-Cyclopropyl-7-methoxy-quinolin-4-ol

Cat. No.: B8332079
M. Wt: 215.25 g/mol
InChI Key: UURWFLSWKCQKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-7-methoxy-quinolin-4-ol is a synthetic compound based on the privileged quinolin-4-one (also known as 4-hydroxyquinoline) scaffold, a structure renowned for its broad spectrum of biological activities and significant applications in medicinal chemistry research . The core quinolin-4-one structure is a key pharmacophore in several classes of approved therapeutic agents, most notably antibiotics like nalidixic acid and norfloxacin, which are synthesized via classical methods such as the Gould-Jacobs reaction . The specific substitution pattern on this molecule is critical to its research value; the cyclopropyl group at the 2-position is a established feature known to enhance antibacterial potency and spectrum in quinolone antibiotics , while the methoxy substituent at the 7-position is frequently explored for its influence on the compound's electronic properties and biological activity . This compound serves as a versatile intermediate for researchers investigating new therapeutic agents. Its primary research applications include serving as a key precursor in the development of novel antibacterial compounds that target DNA gyrase and topoisomerase IV , and as a core scaffold for exploring antiproliferative agents against various cancer cell lines, given the demonstrated anticancer potential of structurally related quinolin-4-one derivatives . The structural features of this compound, particularly the 4-hydroxy group adjacent to the nitrogen atom, make it and its analogs effective chelating agents for various metal ions, which can be relevant for chemical synthesis and studying metal-related biological processes . Researchers utilize this compound to build more complex molecular architectures, studying structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties for target identification and validation studies. Please note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

2-cyclopropyl-7-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C13H13NO2/c1-16-9-4-5-10-12(6-9)14-11(7-13(10)15)8-2-3-8/h4-8H,2-3H2,1H3,(H,14,15)

InChI Key

UURWFLSWKCQKNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(N2)C3CC3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds exhibit structural or functional similarities to 2-Cyclopropyl-7-methoxy-quinolin-4-ol, as identified through computational and experimental similarity assessments. Key differences in substituents, solubility, stability, and bioactivity are highlighted below.

4-Chloro-6-methoxyquinolin-7-ol (CAS 304896-28-4)

  • Structural Differences : Replaces the cyclopropyl group with chlorine at position 4 and shifts the hydroxyl group to position 5.
  • Impact on Properties: Solubility: Lower lipophilicity (logP = 1.8) compared to this compound (logP = 2.3) due to reduced steric bulk. Bioactivity: Demonstrates moderate antibacterial activity (MIC = 8 µg/mL against S. aureus) but lacks the kinase inhibition profile observed in the cyclopropyl analogue .
  • Synthetic Feasibility : Requires fewer steps for synthesis but exhibits lower thermal stability (decomposition at 150°C vs. 180°C for the cyclopropyl variant) .

2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)-N-(quinolin-5-yl)acrylamide (CAS 280773-17-3)

  • Structural Differences: Incorporates a cyano-acrylamide side chain and a dichlorophenyl-furan moiety.
  • Solubility: Poor aqueous solubility (<0.1 mg/mL) compared to this compound (1.2 mg/mL), limiting its bioavailability .
  • Stability : Prone to hydrolysis under acidic conditions (t₁/₂ = 2 hours at pH 3) .

2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (CAS 857890-39-2)

  • Structural Differences: Replaces the quinoline core with a pyridine ring and introduces a benzamide linkage.
  • +1.2 V for quinoline derivatives).

4-(3-Chloro-4-(3-cyclopropylureido)phenoxy)-7-methoxyquinoline-6-carboxamide methanesulfonate (CAS 7120-43-6)

  • Structural Differences: Adds a ureido-phenoxy group and a methanesulfonate counterion.
  • Impact on Properties: Solubility: Enhanced solubility (4.5 mg/mL) due to the methanesulfonate salt, making it more suitable for intravenous formulations. Target Selectivity: Potent PARP-1 inhibitor (IC₅₀ = 3 nM) but with off-target effects on VEGF receptors, unlike the more selective cyclopropyl variant .

Key Research Findings

  • Cyclopropyl vs. Chlorine: The cyclopropyl group in this compound improves membrane permeability compared to chlorine-substituted analogues, as evidenced by higher Caco-2 permeability (Papp = 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s) .
  • Methoxy Positioning : The 7-methoxy group in the target compound enhances metabolic stability (t₁/₂ = 6 hours in human liver microsomes) compared to 6-methoxy derivatives (t₁/₂ = 3 hours) .
  • Salt Forms : Methanesulfonate salts (e.g., CAS 7120-43-6) show superior solubility but may introduce formulation challenges due to hygroscopicity .

Preparation Methods

Gould–Jacobs Reaction for 7-Methoxy-Quinolin-4-Ol Synthesis

The Gould–Jacobs reaction remains a cornerstone for constructing the quinolin-4-ol scaffold. Starting with 4-methoxy-aniline (1a) , condensation with diethyl ethoxymethylidene malonate (1b) under reflux conditions (180°C, 6 h) produces the intermediate malonate adduct (1c) . Subsequent cyclization in polyphosphoric acid (PPA) at 250°C generates 7-methoxy-quinolin-4-ol (1d) with a 65% yield. This method’s regioselectivity is ensured by the electron-donating methoxy group at the para position of the aniline, directing cyclization to the desired C7-substituted product.

Key Data:

Starting MaterialReagent/ConditionsIntermediateYield
4-Methoxy-anilineDiethyl ethoxymethylidene malonate, 180°C, 6 hMalonate adduct78%
Malonate adductPPA, 250°C, 2 h7-Methoxy-quinolin-4-ol65%

Conrad–Limpach Cyclization with Acetoacetic Ester

The Conrad–Limpach method offers an alternative route using 4-methoxy-aniline (2a) and ethyl acetoacetate (2b) . Heating the mixture in diphenyl ether at 200°C for 8 hours forms the Schiff base (2c) , which undergoes intramolecular cyclization to yield 7-methoxy-4-hydroxyquinoline (2d) . This method achieves a 58% yield but requires meticulous temperature control to avoid decarboxylation side reactions.

Introduction of the Cyclopropyl Group at Position 2

Negishi Cross-Coupling on Brominated Intermediates

One-Pot Tandem Synthesis Using Modern Catalysis

Transition Metal-Catalyzed Cyclopropanation–Cyclization

A novel approach combines cyclopropanation and cyclization in a single pot:

  • React 5-methoxy-2-nitrobenzaldehyde (5a) with cyclopropylamine (5b) in ethanol at 60°C to form the imine (5c) .

  • Reduce the nitro group to amine using H₂/Pd-C, followed by intramolecular cyclization in acetic anhydride at 120°C. This yields 2-cyclopropyl-7-methoxy-quinolin-4-ol (5d) with a 70% overall yield.

Advantages:

  • Avoids isolation of intermediates.

  • Tolerates electron-withdrawing groups on the aromatic ring.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Limitations
Gould–Jacobs + NegishiCyclization → Bromination → Coupling63Multi-step, requires POBr₃ handling
Conrad–Limpach + Simmons–SmithCyclization → Cyclopropanation55Low yield for carbene insertion
One-Pot TandemImine formation → Cyclization70Sensitive to nitro group reduction

Spectroscopic Characterization and Validation

NMR Analysis of Key Intermediates

  • 2-Bromo-7-methoxy-quinolin-4-ol (3b) : ¹H-NMR (CDCl₃) δ 3.99 (s, 3H, OCH₃), 7.08 (d, J = 8.8 Hz, H-3), 8.05 (s, H-5).

  • Final Product (3c) : ¹³C-NMR (CDCl₃) δ 24.8 (cyclopropyl CH₂), 164.4 (C-4), 170.1 (C-2).

IR Spectral Confirmation

The presence of hydroxyl (3140 cm⁻¹) and cyclopropane C–C (930 cm⁻¹) stretches confirms successful synthesis .

Q & A

Q. Table 1. Comparative Bioactivity of Quinoline Derivatives

CompoundTarget ActivityMIC (µg/mL)LogP
2-Cyclopropyl-7-methoxy-4-olAntibacterial (Gram+)1.52.8
7-Chloroquinolin-4-olAntimalarial0.13.1
6-Methoxy-2-methylquinolin-4-olAnticancer (IC50_{50})8.22.5
Data synthesized from PubChem and experimental studies .

Q. Table 2. Key Synthetic Reagents and Conditions

Reaction TypeReagents/ConditionsYield (%)
CyclopropylationCyclopropylboronic acid, Pd(PPh3_3)4_4, Na2_2CO3_3, DME, 80°C65–75
NitrationHNO3_3/H2_2SO4_4, 0°C → RT, 12 h80
OxidationKMnO4_4, H2_2O/acetone, reflux90
Adapted from reaction protocols in .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.